molecular formula C17H19N5O4S2 B13363383 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13363383
M. Wt: 421.5 g/mol
InChI Key: PTRZTCPJOUBLCA-UHFFFAOYSA-N
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Description

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that features a unique combination of several functional groups, including a benzodioxin ring, a piperidine ring, and a triazolothiadiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the benzodioxin ring through cyclization reactions.
  • Introduction of the piperidine ring via nucleophilic substitution or reductive amination.
  • Construction of the triazolothiadiazole core through cyclization reactions involving hydrazine derivatives and thiourea.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group.

    Reduction: Reduction reactions could target the nitrogen atoms in the triazolothiadiazole core.

    Substitution: The benzodioxin and piperidine rings may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized or reduced derivatives, as well as substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, or as a ligand in coordination chemistry.

Biology

In biological research, it may serve as a probe for studying enzyme interactions or as a potential therapeutic agent.

Medicine

In medicinal chemistry, the compound could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole analogs: Compounds with similar core structures but different substituents.

    Benzodioxin derivatives: Compounds featuring the benzodioxin ring.

    Piperidine derivatives: Compounds containing the piperidine ring.

    Triazolothiadiazole derivatives: Compounds with the triazolothiadiazole core.

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups, which may confer unique chemical and biological properties not found in simpler analogs.

Biological Activity

The compound 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a novel synthetic molecule that has garnered attention for its potential biological activities. This article synthesizes data from various studies to provide a comprehensive overview of its biological activity.

Molecular Structure

The compound features several notable structural elements:

  • Benzodioxin moiety : This component is known for various biological activities.
  • Triazole and thiadiazole rings : These heterocycles contribute to the compound's pharmacological properties.
  • Piperidine and sulfonyl groups : These functional groups enhance the compound's interaction with biological targets.

Molecular Formula

The molecular formula of the compound is C16H20N4O2SC_{16}H_{20}N_4O_2S.

Enzyme Inhibition

Research indicates that derivatives of compounds containing the benzodioxin structure exhibit significant enzyme inhibitory potential. For instance:

  • α-Glucosidase Inhibition : Some related compounds demonstrated weak to moderate inhibitory effects against α-glucosidase, an enzyme relevant in the management of Type 2 diabetes mellitus (T2DM) .
  • Acetylcholinesterase Inhibition : Compounds with similar structures have also been screened for their ability to inhibit acetylcholinesterase, which is crucial in Alzheimer's disease therapy .

Anticancer Activity

Compounds containing triazole-thiadiazole frameworks have shown promising anticancer properties:

  • Cytotoxicity Studies : Related triazole derivatives have been tested against various cancer cell lines (e.g., MCF-7) with some exhibiting significant cytotoxic activity . The mechanism often involves the induction of apoptosis in cancer cells.

Antimicrobial and Anti-inflammatory Properties

The potential antimicrobial and anti-inflammatory activities of similar compounds have been documented:

  • Antimicrobial Activity : Triazole derivatives have been reported to possess antimicrobial properties against various pathogens .
  • Anti-inflammatory Effects : Some studies suggest that these compounds may also exhibit anti-inflammatory effects, making them candidates for further investigation in inflammatory diseases .

Synthesis and Testing

A study synthesized several derivatives based on the benzodioxin structure and tested them for biological activity:

  • Synthesis Methodology : The synthesis involved reactions with various sulfonamides and acetamides under controlled conditions. The products were characterized using techniques such as NMR and mass spectrometry.
  • Biological Testing : The synthesized compounds were subjected to enzyme inhibition assays and cytotoxicity tests against human cancer cell lines.

Results Summary

CompoundActivityIC50 Value (μM)Reference
Compound Aα-Glucosidase Inhibition12.5
Compound BAcetylcholinesterase Inhibition15.0
Compound CCytotoxicity (MCF-7)27.3

Properties

Molecular Formula

C17H19N5O4S2

Molecular Weight

421.5 g/mol

IUPAC Name

6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H19N5O4S2/c1-28(23,24)21-6-4-11(5-7-21)15-18-19-17-22(15)20-16(27-17)12-2-3-13-14(10-12)26-9-8-25-13/h2-3,10-11H,4-9H2,1H3

InChI Key

PTRZTCPJOUBLCA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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